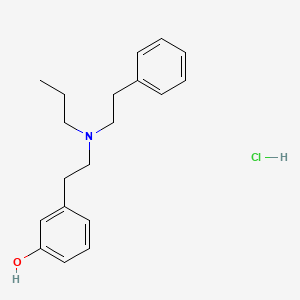
RU 24213
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RU 24213 involves several steps:
Reaction of 3-methoxyphenylethylamine with phenylethyl bromide: This reaction is carried out in refluxing triethylamine to produce 3-methoxy-N-(phenylethyl)phenylethylamine.
Alkylation with 1-iodopropane: The intermediate product is then alkylated using potassium carbonate in refluxing acetone to yield 3-methoxy-N-propyl-N-(phenylethyl)phenylethylamine.
Chemical Reactions Analysis
RU 24213 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
RU 24213 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists and antagonists.
Biology: this compound is employed in research on dopamine receptor function and signaling pathways.
Medicine: It has been investigated for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the development of new drugs targeting dopamine receptors .
Mechanism of Action
RU 24213 exerts its effects by selectively binding to dopamine D2 receptors, mimicking the action of dopamine. This binding activates the receptor, leading to a series of intracellular signaling events that result in the modulation of neuronal activity. The compound also exhibits antagonist activity at kappa opioid receptors, which may contribute to its overall pharmacological profile .
Comparison with Similar Compounds
RU 24213 is structurally similar to other dopamine receptor agonists, such as apomorphine and bromocriptine. it is unique in its selectivity for dopamine D2 receptors and its additional activity at kappa opioid receptors. Other similar compounds include:
Apomorphine: A non-selective dopamine receptor agonist used in the treatment of Parkinson’s disease.
Bromocriptine: A dopamine receptor agonist used to treat Parkinson’s disease and hyperprolactinemia.
Quinpirole: A selective dopamine D2 receptor agonist used in research studies
This compound stands out due to its dual activity at dopamine D2 and kappa opioid receptors, making it a valuable tool in both research and potential therapeutic applications.
Properties
CAS No. |
67383-44-2 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
3-[2-[2-phenylethyl(propyl)amino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-2-13-20(14-11-17-7-4-3-5-8-17)15-12-18-9-6-10-19(21)16-18;/h3-10,16,21H,2,11-15H2,1H3;1H |
InChI Key |
XSGDSLCZJWMGOI-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.Cl |
Synonyms |
3-(2-(N-phenylethyl)-N-((propyl)amino)ethyl)phenol. HCl N-n-propyl-N-phenylethyl-4(3-hydroxyphenyl)ethylamine hydrochloride N-n-propyl-N-phenylethyl-p(3-hydroxyphenyl)ethylamine hydrochloride RU 24213 RU-24213 RU24213 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


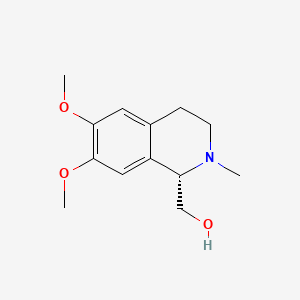
![1-[(2-Hydroxyethyl)amino]-3-(2-nitro-1h-imidazol-1-yl)propan-2-ol](/img/structure/B1210877.png)


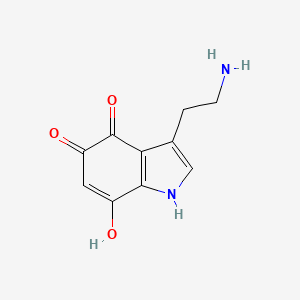
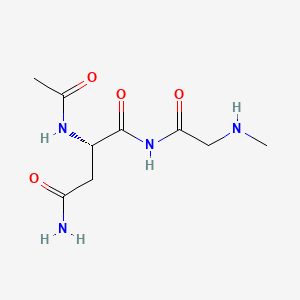
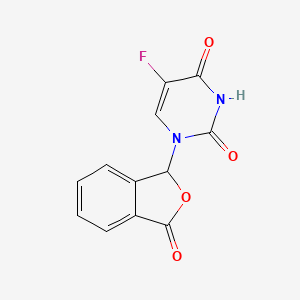
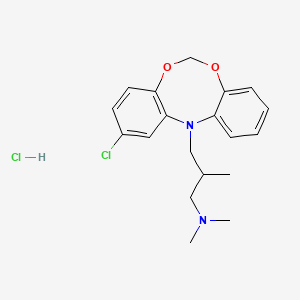
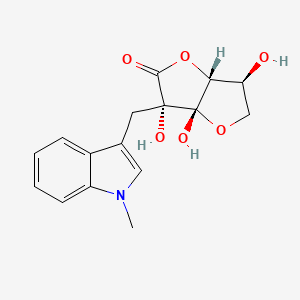

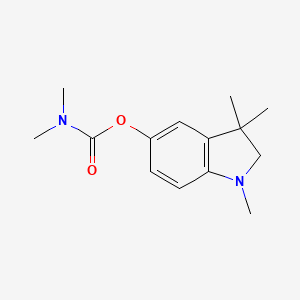
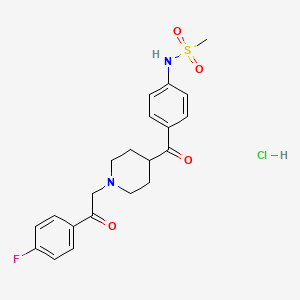
![3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate](/img/structure/B1210893.png)
![Phenol, 2-(7-methyl-2,4-di-1-pyrrolidinyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-](/img/structure/B1210894.png)
